molecular formula C9H7N3O2 B8508731 (2-oxopyrido(3,4-b)pyrazin-1(2H)-yl)acetaldehyde

(2-oxopyrido(3,4-b)pyrazin-1(2H)-yl)acetaldehyde

Cat. No. B8508731
M. Wt: 189.17 g/mol
InChI Key: WYKGNYFYZXEKKT-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To 95 mg of 1-(1,3-dioxolan-2-ylmethyl)pyrido(3,4-b)pyrazin-2(1H)-one, 4.0 mL of an 80% aqueous trifluoroacetic acid solution was added, and the mixture was stirred at room temperature for 2 hours, and then left overnight. Thereto was added 4.0 mL of an 80% aqueous trifluoroacetic acid solution, and the mixture was stirred at 50 to 70° C. for 6 hours. The reaction mixture was cooled to room temperature, and the solvent was distilled off under reduced pressure. The resultant residue was charged with chloroform and water and adjusted to pH 7.0 with a 1 mol/L aqueous sodium hydroxide solution. The organic layer was separated, and the aqueous layer was extracted with chloroform. The organic layer and the extract were combined, the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 40 mg of (2-oxopyrido(3,4-b)pyrazin-1(2H)-yl)acetaldehyde as a light brown oily substance.
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[CH2:6][N:7]1[C:12](=[O:13])[CH:11]=[N:10][C:9]2[CH:14]=[N:15][CH:16]=[CH:17][C:8]1=2.FC(F)(F)C(O)=O>>[O:13]=[C:12]1[CH:11]=[N:10][C:9]2[CH:14]=[N:15][CH:16]=[CH:17][C:8]=2[N:7]1[CH2:6][CH:2]=[O:1]

Inputs

Step One
Name
Quantity
95 mg
Type
reactant
Smiles
O1C(OCC1)CN1C2=C(N=CC1=O)C=NC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50 to 70° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
The resultant residue was charged with chloroform and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant solution was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1N(C2=C(N=C1)C=NC=C2)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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